molecular formula C18H14N2O2S2 B11431073 3-hydroxy-5-oxo-3-phenyl-7-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-5-oxo-3-phenyl-7-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11431073
M. Wt: 354.4 g/mol
InChI Key: RBQXDCBQVOXYDO-UHFFFAOYSA-N
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Description

3-HYDROXY-5-OXO-3-PHENYL-7-(THIOPHEN-2-YL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex heterocyclic compound that features a thiazole and pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-OXO-3-PHENYL-7-(THIOPHEN-2-YL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a pyridine derivative under specific conditions to form the thiazole-pyridine fused ring system . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-OXO-3-PHENYL-7-(THIOPHEN-2-YL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-HYDROXY-5-OXO-3-PHENYL-7-(THIOPHEN-2-YL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-OXO-3-PHENYL-7-(THIOPHEN-2-YL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets 3-HYDROXY-5-OXO-3-PHENYL-7-(THIOPHEN-2-YL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE apart is its unique fused ring system, which combines the properties of both thiazole and pyridine rings. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C18H14N2O2S2

Molecular Weight

354.4 g/mol

IUPAC Name

3-hydroxy-5-oxo-3-phenyl-7-thiophen-2-yl-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C18H14N2O2S2/c19-10-14-13(15-7-4-8-23-15)9-16(21)20-17(14)24-11-18(20,22)12-5-2-1-3-6-12/h1-8,13,22H,9,11H2

InChI Key

RBQXDCBQVOXYDO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)C(CS2)(C3=CC=CC=C3)O)C#N)C4=CC=CS4

Origin of Product

United States

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